1-(2,4-dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole
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Overview
Description
1-(2,4-Dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a benzimidazole core, which is a common structural motif in many biologically active molecules, and is substituted with a 2,4-dichlorobenzyl group and a styryl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of 2,4-Dichlorobenzyl Group: The 2,4-dichlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride and the benzimidazole core.
Styryl Group Addition: The styryl group can be added through a Heck reaction, where the benzimidazole derivative is reacted with styrene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the benzimidazole ring or the styryl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Benzimidazole N-oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1-(2,4-dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its structural similarity to other biologically active benzimidazole derivatives.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated styryl group.
Biological Studies: The compound is used in research to understand its interactions with biological macromolecules such as DNA and proteins.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can bind to the active sites of enzymes, inhibiting their activity. The styryl group may interact with cellular membranes, affecting their integrity and function. Additionally, the compound can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl Alcohol: Known for its antiseptic properties.
2,4-Dichlorobenzyl Chloride: Used as an intermediate in organic synthesis.
Benzimidazole Derivatives: A class of compounds with diverse biological activities, including antifungal, antiviral, and anticancer properties.
Uniqueness
1-(2,4-dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole is unique due to the combination of its structural features, which confer both biological activity and potential applications in materials science. The presence of both the 2,4-dichlorobenzyl and styryl groups enhances its reactivity and interaction with biological targets compared to other benzimidazole derivatives.
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-2-[(E)-2-phenylethenyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2/c23-18-12-11-17(19(24)14-18)15-26-21-9-5-4-8-20(21)25-22(26)13-10-16-6-2-1-3-7-16/h1-14H,15H2/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCOVVPBYSRENJ-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2CC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2CC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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